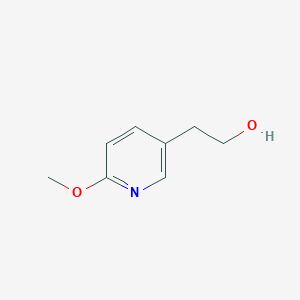

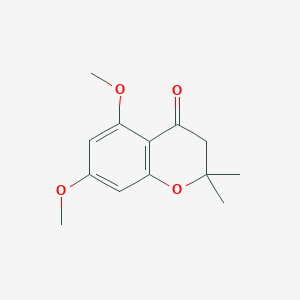

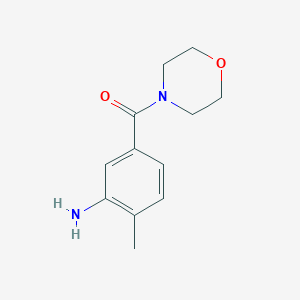

![molecular formula C9H18N2O3 B3116212 Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate CAS No. 214629-34-2](/img/structure/B3116212.png)

Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate

Vue d'ensemble

Description

Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 . The compound is stored at refrigerator temperatures and is available in solid form .

Molecular Structure Analysis

The InChI code for Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3, (H,12,14)/t7-,8+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate is a solid at room temperature . It has a molecular weight of 216.28 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Decomposition and Environmental Impact

- A study on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor highlights the environmental concerns associated with tert-butyl compounds. This research demonstrates the feasibility of using radio frequency (RF) plasma technology for the decomposition of MTBE, potentially reducing environmental pollution from similar compounds (Hsieh et al., 2011).

Environmental Occurrence and Toxicity of Similar Compounds

- Synthetic phenolic antioxidants, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied for their environmental occurrence, human exposure, and toxicity. These studies suggest potential environmental and health impacts of widespread use of tert-butyl-based compounds, offering a context for considering the safety and applications of similar chemicals (Liu & Mabury, 2020).

Biodegradation and Fate in the Environment

- Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial degradation pathways and environmental behavior of tert-butyl ether compounds. This could inform studies on the environmental impact and degradation mechanisms of related chemical structures (Thornton et al., 2020).

Applications in Purification and Separation Processes

- The application of polymer membranes for the purification of fuel oxygenate additives, such as MTBE, through pervaporation is a critical area of research. This review focuses on the efficiency of various polymer membranes in separating methanol/MTBE mixtures, highlighting the potential for using similar methodologies for related compounds (Pulyalina et al., 2020).

Advanced Bioseparation Technologies

- Three-phase partitioning (TPP) is explored as a versatile platform for the nonchromatographic bioseparation of bioactive molecules. The technique's application in extracting, separating, and purifying molecules from natural sources, including those with tert-butyl groups, underscores its utility in biochemical research and industrial applications (Yan et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZVTJCOYJOJGO-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

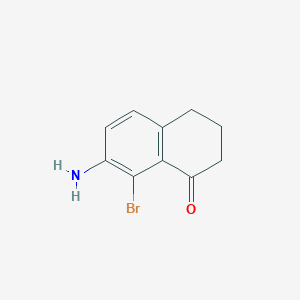

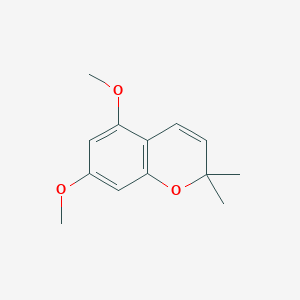

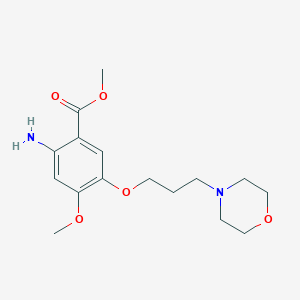

![2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B3116159.png)

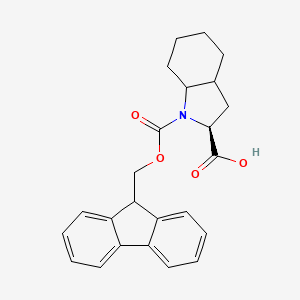

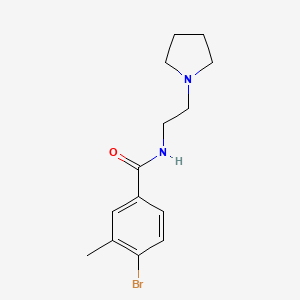

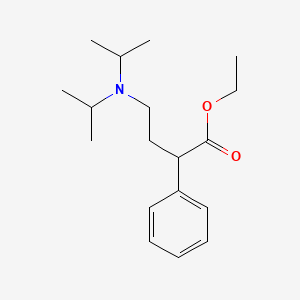

![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)

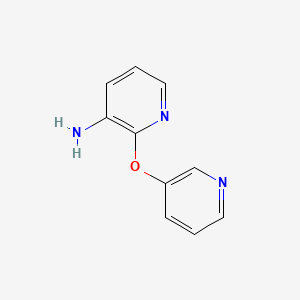

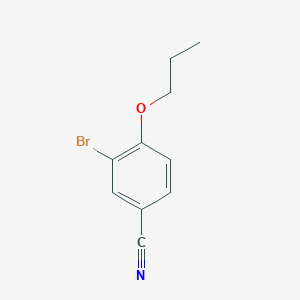

![2-[4-(3-Bromopropoxy)phenyl]ethanol](/img/structure/B3116201.png)